1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone
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Overview
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of azepane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl and 3-methoxyphenyl groups through substitution reactions.
Final Coupling: Coupling of the azepane derivative with ethanone to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to corresponding alcohols or amines using reducing agents.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-phenylethanone
- 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-methoxyphenyl)ethanone
Uniqueness
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-(3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-25-20-7-4-5-16(13-20)14-21(24)23-12-3-2-6-18(15-23)17-8-10-19(22)11-9-17/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITNERMWRRKRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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